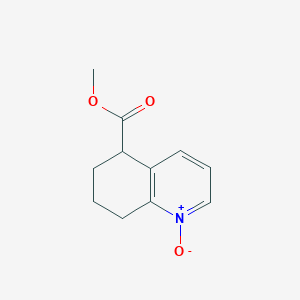

methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate

Cat. No. B8502486

M. Wt: 207.23 g/mol

InChI Key: FBJXQUPZRLVOHB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09056859B2

Procedure details

Methyl 5,6,7,8-tetrahydroquinoline-5-carboxylate-1-oxide (2.05 g, 9.89 mmol) and t-butyl amine (5.22 ml, 49.5 mmol) were dissolved in benzotrifluoride (50 ml) and cooled with an ice bath. The p-toluenesulfonic anhydride (6.46 g, 19.79 mmol) was added portionwise keeping the reaction's internal temperature below 5° C. The reaction was monitored and after 10 mins. when the LC-MS showed M+1=263 and 207 (M-56) at 1.20 indicating formation of intermediate methyl 2-(tert-butylamino)-5,6,7,8-tetrahydroquinoline-5-carboxylate. Trifluoroacetic acid (10 ml) was then added to the reaction mixture and heated at 70° C. for 5 hrs. The reaction was cooled and evaporated to dryness. The residue was taken up with water and the pH was adjusted to pH ˜8 with 5N NaOH. The reaction was extraction with DCM 2×. The combined DCM layers were washed with brine and dried over Na2SO4, filtered and evaporated to dryness. The residue was chromatographed through a 80 g ISCO Redi-sep column and eluted with solvent system of 5%(10% NH4OH in MeOH)/DCM to yield methyl 2-amino-5,6,7,8-tetrahydroquinoline-5-carboxylate. 1H-NMR (600 MHz, CDCl3): δ ppm 7.27 (d, J=8.3 Hz, 1H), 6.35 (d, J=8.3 Hz, 1H), 4.40 (b, 2H), 3.73 (s, 3H), 3.70 (t, J=6.9 Hz, 1H), 2.68-2.82 (m, 2H) 2.12-2.17 (m, 1H), 1.93-2.12 (m, 2H), 1.81-1.86 (m, 1H); LC-MS: M+1=207;

Quantity

2.05 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N+]1([O-])C2CCCC(C(OC)=O)C=2C=CC=1.C(N)(C)(C)C.C1(C)C=CC(S(OS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1.C([NH:46][C:47]1[CH:56]=[CH:55][C:54]2[CH:53]([C:57]([O:59][CH3:60])=[O:58])[CH2:52][CH2:51][CH2:50][C:49]=2[N:48]=1)(C)(C)C.FC(F)(F)C(O)=O>C1(C(F)(F)F)C=CC=CC=1>[NH2:46][C:47]1[CH:56]=[CH:55][C:54]2[CH:53]([C:57]([O:59][CH3:60])=[O:58])[CH2:52][CH2:51][CH2:50][C:49]=2[N:48]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.05 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+]1(=CC=CC=2C(CCCC12)C(=O)OC)[O-]

|

|

Name

|

|

|

Quantity

|

5.22 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

6.46 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)NC1=NC=2CCCC(C2C=C1)C(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction's internal temperature below 5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction with DCM 2×

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined DCM layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was chromatographed through a 80 g ISCO Redi-sep column

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with solvent system of 5%(10% NH4OH in MeOH)/DCM

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=2CCCC(C2C=C1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |